An In-depth Technical Guide to Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
An In-depth Technical Guide to Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic organic compound featuring a fused furo[2,3-b]pyrazine core. This scaffold is of interest to medicinal chemists due to the diverse biological activities exhibited by related pyrazine derivatives, including roles as kinase inhibitors and anticancer agents. This technical guide provides a summary of the available chemical and physical properties of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, alongside information on related compounds to offer a broader context for its potential applications in research and drug development.
While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles the available information and provides insights into the general characteristics of the furo[2,3-b]pyrazine class.
Core Chemical Properties
The fundamental chemical identifiers and predicted properties for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 187732-95-2 | [1] |
| Molecular Formula | C₉H₉N₃O₃ | [1] |
| Molecular Weight | 207.19 g/mol | [2] |
| Predicted Boiling Point | 345.6 ± 37.0 °C | [2] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [2] |
Synthesis and Characterization
Detailed, peer-reviewed synthesis protocols specifically for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate are not extensively documented in the searched literature. However, the synthesis of analogous structures, such as thieno[2,3-b]pyrazine derivatives, often involves multi-step sequences. A general synthetic approach for related compounds involves the construction of the core heterocyclic system followed by functional group manipulations. For instance, the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been achieved through a Pd-catalyzed C-N Buchwald-Hartwig cross-coupling reaction.[3] This suggests that similar palladium-catalyzed coupling strategies could potentially be employed for the synthesis or derivatization of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate.
General Experimental Workflow for Synthesis of Related Heterocyclic Compounds
Caption: A generalized workflow for the synthesis and characterization of complex heterocyclic molecules.
Spectral Data
Specific ¹H NMR and ¹³C NMR spectral data for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate are not available in the reviewed literature. For reference, the spectral data for a related class of compounds, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, have been reported and show characteristic signals for the aromatic protons on the pyrazine and appended aryl rings, as well as signals for the methyl ester.[3]
Biological Activity and Signaling Pathways
There is currently no specific information available regarding the biological activity or the signaling pathways modulated by Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate. However, the broader class of pyrazine-containing heterocycles has been the subject of extensive research in drug discovery.
Derivatives of fused pyrazines have shown a wide range of pharmacological activities. For instance, various pyrazine derivatives have been investigated for their potential as:
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Anticancer agents: Certain pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4]
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Kinase inhibitors: The pyrazine scaffold is present in a number of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Given the structural similarities to these biologically active molecules, it is plausible that Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate could serve as a scaffold or intermediate for the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and mechanisms of action.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a simplified, hypothetical signaling pathway where a furo[2,3-b]pyrazine derivative might act as a kinase inhibitor, a common mode of action for this class of compounds.
Caption: A hypothetical mechanism of action for a furo[2,3-b]pyrazine derivative as a kinase inhibitor.
Conclusion
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data on its chemical properties, a detailed synthesis protocol, and specific biological activities are not yet widely published, its structural relationship to other biologically active pyrazine derivatives suggests it may be a valuable building block for the synthesis of novel compounds with therapeutic potential. Researchers interested in this molecule are encouraged to perform detailed characterization and biological screening to uncover its properties and potential applications.
